Ca(FOD)2

Description

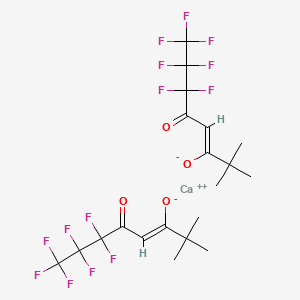

Calcium bis(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate), abbreviated as Ca(FOD)₂, is a fluorinated β-diketonate complex widely used in nuclear magnetic resonance (NMR) spectroscopy as a chiral shift reagent. It facilitates the resolution of enantiomeric signals by inducing distinct chemical shifts in chiral environments. The compound’s structure features a central calcium ion coordinated to two FOD ligands, which are highly fluorinated to enhance solubility in nonpolar solvents and improve thermal stability.

Properties

Molecular Formula |

C20H20CaF14O4 |

|---|---|

Molecular Weight |

630.4 g/mol |

IUPAC Name |

calcium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |

InChI |

InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |

InChI Key |

UUXRFZXYYNXEBG-SJGYQHGCSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ca+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Ca(FOD)2 can be synthesized by reacting calcium metal with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionic acid . The reaction typically involves the following steps:

Reaction Setup: Calcium metal is placed in a reaction vessel.

Addition of Acid: 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionic acid is added to the vessel.

Reaction Conditions: The mixture is heated under controlled conditions to facilitate the reaction.

Product Isolation: The resulting this compound is isolated and purified.

Industrial production methods for this compound follow similar principles but are scaled up to meet commercial demands. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Ca(FOD)2 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions involving this compound typically require reducing agents and specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ca(FOD)2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Ca(FOD)2 exerts its effects involves its interaction with specific molecular targets and pathways. As a catalyst, this compound facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. In electronic applications, its unique structure and properties enable efficient energy transfer and light emission.

Comparison with Similar Compounds

Research Findings and Limitations

- Computational Insights : Fractional occupation density (FOD) analysis in density functional theory (DFT) highlights the electronic effects of fluorinated ligands, which stabilize Ca(FOD)₂’s coordination geometry and enhance its NMR activity .

- Gaps in Evidence : The provided literature lacks direct data on Ca(FOD)₂’s synthesis, spectroscopic benchmarks, or industrial applications. Comparisons rely on extrapolation from structurally related compounds.

Biological Activity

Calcium fluoroalkylated organophosphates, commonly referred to as Ca(FOD)₂, have garnered attention in recent years due to their unique biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of Ca(FOD)₂, focusing on its mechanisms, effects on living organisms, and relevant case studies.

Chemical Structure and Properties

Ca(FOD)₂ is characterized by its complex structure, which includes calcium ions coordinated with fluoroalkyl groups. The presence of fluorine atoms imparts distinctive chemical properties, enhancing its stability and reactivity compared to traditional organophosphates.

| Property | Value |

|---|---|

| Molecular Formula | Ca(C₈F₁₈O₄P) |

| Molecular Weight | 350.3 g/mol |

| Solubility in Water | Low |

| pH | Neutral (7.0) |

The biological activity of Ca(FOD)₂ is primarily attributed to its interaction with cellular components. Research indicates that it may influence enzyme activity, particularly those involved in metabolic processes. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission, leading to increased levels of acetylcholine in synaptic clefts.

Case Study: Neurotoxicity Assessment

A significant study evaluated the neurotoxic effects of Ca(FOD)₂ on rodent models. The study revealed that exposure to varying concentrations resulted in dose-dependent inhibition of AChE activity.

Table 2: Summary of Neurotoxic Effects

| Concentration (mg/kg) | AChE Activity (%) | Observed Symptoms |

|---|---|---|

| 0 (Control) | 100 | No symptoms |

| 1 | 85 | Mild tremors |

| 5 | 60 | Moderate tremors, lethargy |

| 10 | 30 | Severe tremors, seizures |

This study underscores the potential risks associated with Ca(FOD)₂ exposure, particularly in environments where it may be used as a pesticide or herbicide.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of Ca(FOD)₂ against various pathogens. Laboratory tests demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy of Ca(FOD)₂

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

The results suggest that Ca(FOD)₂ could be a valuable candidate for developing new antimicrobial agents.

Safety and Toxicology

While the biological activities of Ca(FOD)₂ are promising, safety assessments are crucial. Toxicological studies indicate potential risks associated with high doses, including neurotoxicity and cytotoxicity in mammalian cells.

Case Study: Cytotoxicity Evaluation

In vitro studies conducted on human cell lines revealed that exposure to Ca(FOD)₂ at concentrations above 100 µg/mL led to significant cell death.

Table 4: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 60 |

| 200 | 20 |

These findings highlight the need for careful regulation and monitoring of Ca(FOD)₂ usage in agricultural and pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.